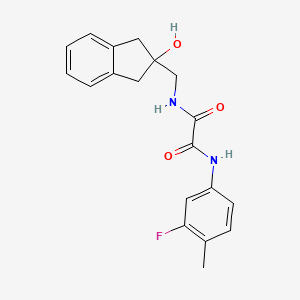![molecular formula C24H25N3O6S2 B2543404 Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate CAS No. 1223819-02-0](/img/no-structure.png)
Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including a sulfonyl group, a pyrimidinyl group, an acetyl group, and an amino group. It also contains a benzoate group, which is a common moiety in various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular formula of the compound is C24H25N3O6S2, with an average mass of 515.602 Da . The structure would be quite complex due to the presence of multiple functional groups and a large number of atoms.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amino group could participate in acid-base reactions, the sulfonyl group could undergo various substitution reactions, and the pyrimidinyl group could be involved in nucleophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Optimization
- Synthesis Techniques : Innovative synthesis techniques for structurally complex sulfonamides and pyrimidines, which are core components of the target compound, have been developed. These methods often involve cyclization reactions and optimization of reaction conditions to improve yields and purity, which are crucial for potential applications in medicinal chemistry and material science (Ukrainets, I., et al., 2014; Xu, W., et al., 2018).
Biological Activities and Applications
- Antimicrobial Activity : Some derivatives of sulfonamides and pyrimidines exhibit significant antimicrobial activities against a range of pathogens. These compounds have been studied for their potential use as antibiotics or antifungal agents, highlighting the importance of chemical modifications to enhance biological activity (Ghorab, M., et al., 2017).
Environmental Impacts
- Herbicide Degradation : Studies on similar sulfonamide compounds used in agriculture, such as herbicides, have focused on their environmental fate, including degradation pathways in soil and water. These insights are critical for assessing the environmental impact of new chemicals and developing strategies for mitigating potential risks (Michael, J. L., 2003).
Novel Drug Synthesis
- Drug Discovery and Development : The synthesis of complex molecules like the target compound often plays a crucial role in drug discovery, particularly in the search for new therapeutic agents. Research on the synthesis of related compounds has led to the identification of potential inhibitors for key biological targets, underscoring the compound's relevance in pharmacological research (Gangjee, A., et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate involves the reaction of 4-butylbenzenesulfonyl chloride with 5-amino-2-mercaptobenzoic acid to form the intermediate compound, which is then reacted with 2-acetylamino-6-oxo-1,6-dihydropyrimidine-5-sulfanyl chloride to form the final product.", "Starting Materials": [ "4-butylbenzenesulfonyl chloride", "5-amino-2-mercaptobenzoic acid", "2-acetylamino-6-oxo-1,6-dihydropyrimidine-5-sulfanyl chloride", "Methyl benzoate" ], "Reaction": [ "Step 1: 4-butylbenzenesulfonyl chloride is reacted with 5-amino-2-mercaptobenzoic acid in the presence of a base such as triethylamine to form the intermediate compound 5-[(4-butylphenyl)sulfonyl]-2-mercaptobenzoic acid.", "Step 2: The intermediate compound is then reacted with 2-acetylamino-6-oxo-1,6-dihydropyrimidine-5-sulfanyl chloride in the presence of a base such as triethylamine to form the final product Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
CAS-Nummer |
1223819-02-0 |
Molekularformel |
C24H25N3O6S2 |
Molekulargewicht |
515.6 |
IUPAC-Name |
methyl 2-[[2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H25N3O6S2/c1-3-4-7-16-10-12-17(13-11-16)35(31,32)20-14-25-24(27-22(20)29)34-15-21(28)26-19-9-6-5-8-18(19)23(30)33-2/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,26,28)(H,25,27,29) |
InChI-Schlüssel |
YVKAWGJCZYMKEQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2543321.png)
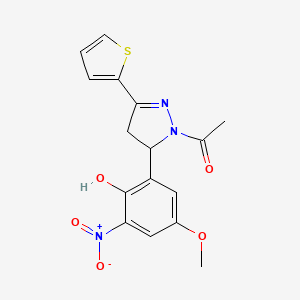
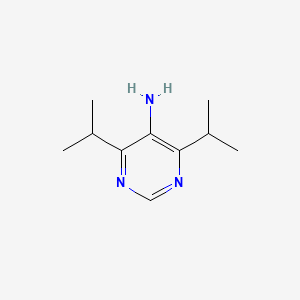
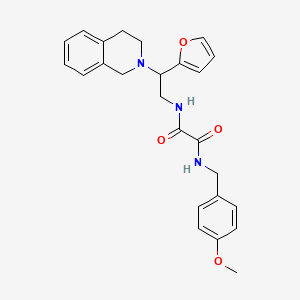
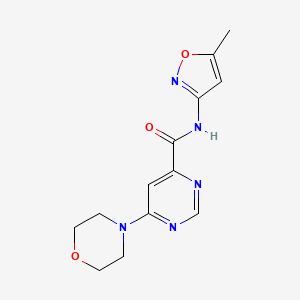

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2543331.png)

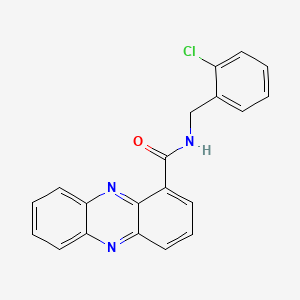
![N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B2543337.png)
![3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2543339.png)
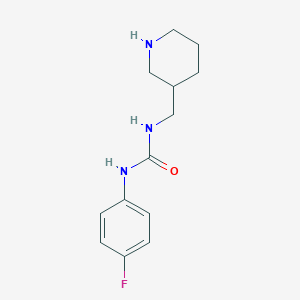
![1-(4-Chlorophenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2543342.png)
